molecular formula C26H25N3O6 B4635230 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4635230
M. Wt: 475.5 g/mol
InChI Key: KUFCEKXZYNVGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a complex organic compound with the molecular formula C26H25N3O6 This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with various functional groups

Preparation Methods

The synthesis of 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, including the formation of the quinoxalinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The quinoxalinone core can be reduced to form different derivatives.

    Substitution: The phenyl and benzyl groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide involves its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide include other quinoxalinone derivatives. These compounds share the quinoxalinone core but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-18(2)15-16-34-22-13-9-20(10-14-22)25-26(30)28(24-6-4-3-5-23(24)27(25)31)35-17-19-7-11-21(12-8-19)29(32)33/h3-14,18H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFCEKXZYNVGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
Reactant of Route 3
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 4
Reactant of Route 4
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
Reactant of Route 5
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
3-[4-(3-methylbutoxy)phenyl]-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.